benzyl N-(1-cyanocyclohexyl)carbamate
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Overview
Description
Benzyl N-(1-cyanocyclohexyl)carbamate is an organic compound with the molecular formula C15H18N2O2 . It is used in scientific research and has diverse applications in drug synthesis, organic reactions, and material science advancements.
Molecular Structure Analysis
The molecular weight of this compound is 258.32 . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Stereospecific Nickel-Catalyzed Cross-Coupling
A study by Harris et al. (2013) developed a stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, showcasing selective inversion or retention at the electrophilic carbon. This method highlights the compound's role in controlling absolute stereochemistry in synthesis, using both tricyclohexylphosphine and N-heterocyclic carbene ligands for product specificity (Harris, Hanna, Greene, Moore, & Jarvo, 2013).
Safety and Hazards
Safety precautions for handling benzyl N-(1-cyanocyclohexyl)carbamate include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Benzyl N-(1-cyanocyclohexyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) to form protected amines, which can then undergo further reactions without interference from the amine group .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis, which involves various biochemical pathways .
Result of Action
The use of carbamates as protecting groups in peptide synthesis can result in the successful formation of peptides without interference from the amine group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rearrangement kinetics of carbamates can be regulated by adjusting the chemical structure of aliphatic isocyanates . Greater steric hindrance or attachment of benzyl groups can promote the rearrangement . These factors can reduce the relaxation time by one order of magnitude, and the relaxation activation energy can be reduced by over 20 kJ mol .
Properties
IUPAC Name |
benzyl N-(1-cyanocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEUIKNUWPRNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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